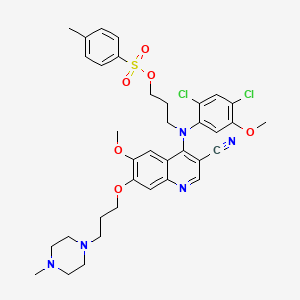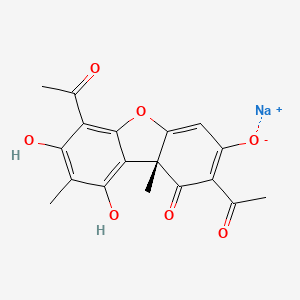
(R)-Usnic acid Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Usnic acid Sodium is a sodium salt derivative of ®-Usnic acid, a naturally occurring compound found in various lichen species It is known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Usnic acid Sodium typically involves the extraction of ®-Usnic acid from lichen species, followed by its conversion to the sodium salt form. The extraction process usually involves solvent extraction using organic solvents such as acetone or ethanol. The extracted ®-Usnic acid is then purified through recrystallization.
To prepare ®-Usnic acid Sodium, ®-Usnic acid is reacted with a sodium hydroxide solution under controlled conditions. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of ®-Usnic acid Sodium.
Industrial Production Methods
Industrial production of ®-Usnic acid Sodium follows similar principles but on a larger scale. The extraction process is optimized for higher yield, and the conversion to the sodium salt form is carried out in large reactors. The final product is then purified and dried to obtain ®-Usnic acid Sodium in its pure form.
化学反应分析
Types of Reactions
®-Usnic acid Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in ®-Usnic acid Sodium.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.
科学研究应用
®-Usnic acid Sodium has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a potential candidate for developing new antibiotics and antiviral agents.
Medicine: Research has shown that ®-Usnic acid Sodium has anti-inflammatory and anticancer properties, making it a potential therapeutic agent for treating various diseases.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its antimicrobial properties.
作用机制
The mechanism of action of ®-Usnic acid Sodium involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: ®-Usnic acid Sodium induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
Usnic Acid: The parent compound of ®-Usnic acid Sodium, known for its similar biological activities.
Lipoic Acid: Another naturally occurring compound with antioxidant properties.
Salicylic Acid: Known for its anti-inflammatory and antimicrobial properties.
Uniqueness
®-Usnic acid Sodium is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, Usnic acid. This makes it more effective in various applications, particularly in medicine and industry.
属性
分子式 |
C18H15NaO7 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC 名称 |
sodium;(9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1-oxodibenzofuran-3-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1/t18-;/m0./s1 |
InChI 键 |
RIDMFEXHWJXRLI-FERBBOLQSA-M |
手性 SMILES |
CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+] |
规范 SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


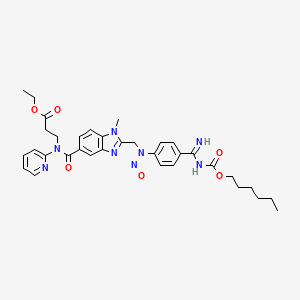
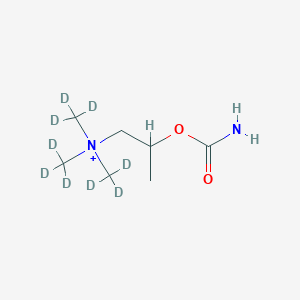
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
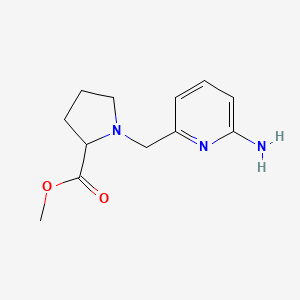

![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

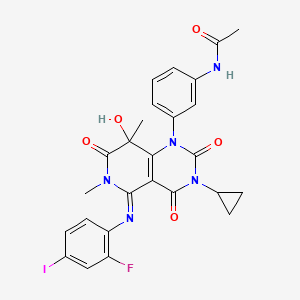
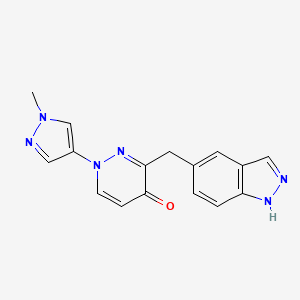
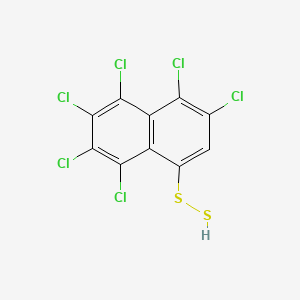
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
